3-(2-chlorobenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
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Overview
Description
3-(2-chlorobenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s). This particular compound features a unique combination of a chlorobenzyl group and a hexahydro-cyclohepta-chromeno-oxazin structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(2-chlorobenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the initial formation of the chromeno-oxazin core, followed by the introduction of the chlorobenzyl group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
3-(2-chlorobenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms, typically using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The oxazin ring can be hydrolyzed under acidic or basic conditions to yield corresponding open-chain compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but often include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
3-(2-chlorobenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets and pathways within biological systems. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
When compared to similar compounds, 3-(2-chlorobenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one stands out due to its unique combination of structural features and chemical properties. Similar compounds include:
Benzyl cyanide: An organic compound with a simpler structure but similar aromatic properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar heterocyclic structures but different functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of a chlorobenzyl group with a hexahydro-cyclohepta-chromeno-oxazin core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22ClNO3 |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
14-[(2-chlorophenyl)methyl]-10,16-dioxa-14-azatetracyclo[9.8.0.02,8.012,17]nonadeca-1(11),2(8),12(17),18-tetraen-9-one |
InChI |
InChI=1S/C23H22ClNO3/c24-20-9-5-4-6-15(20)12-25-13-19-21(27-14-25)11-10-17-16-7-2-1-3-8-18(16)23(26)28-22(17)19/h4-6,9-11H,1-3,7-8,12-14H2 |
InChI Key |
JIKLZUURDJDVBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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